1-(2,4-Dinitrophenyl)azepane
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Overview
Description
1-(2,4-Dinitrophenyl)azepane is an organic compound with the molecular formula C12H15N3O4. It is characterized by the presence of a seven-membered azepane ring substituted with a 2,4-dinitrophenyl group.
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenyl)azepane typically involves the reaction of azepane with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted azepane derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1-(2,4-diaminophenyl)azepane.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas (for reduction), potassium permanganate (for oxidation), and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(2,4-Dinitrophenyl)azepane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other azepane derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)azepane can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
1-(2,4-Diaminophenyl)azepane: A reduced form of this compound with amino groups instead of nitro groups.
Azepane derivatives: Various azepane derivatives with different substituents on the azepane ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)azepane |
InChI |
InChI=1S/C12H15N3O4/c16-14(17)10-5-6-11(12(9-10)15(18)19)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2 |
InChI Key |
INKRSLKJVZILKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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